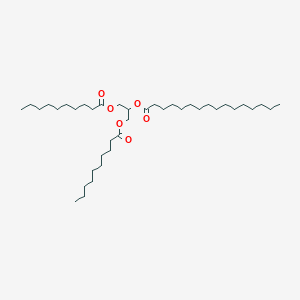
1,3-Didecanoyl-2-palmitoyl-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) is a chemical compound with the molecular formula C({31})H({58})O(_{6}). It is an ester derived from palmitic acid and decanoic acid, and it is often used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) typically involves the esterification of glycerol with palmitic acid and decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of 2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, palmitic acid, and decanoic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and decanoic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing lipid-based formulations for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also serve as a substrate for lipases, leading to the release of palmitic acid and decanoic acid, which can participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Similar structure but with octanoic acid instead of palmitic acid.
2-palmito-1,3-diolein: Contains oleic acid instead of decanoic acid.
Uniqueness
2-(Palmitoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its specific combination of palmitic acid and decanoic acid, which imparts distinct physicochemical properties. This combination makes it particularly useful in applications requiring specific emulsifying and lipid-modifying characteristics .
Properties
IUPAC Name |
1,3-di(decanoyloxy)propan-2-yl hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-17-18-19-20-21-24-27-30-33-39(42)45-36(34-43-37(40)31-28-25-22-14-11-8-5-2)35-44-38(41)32-29-26-23-15-12-9-6-3/h36H,4-35H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPORIFSJQOUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














